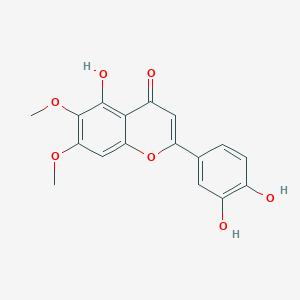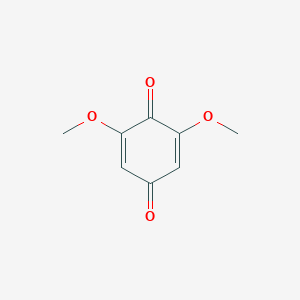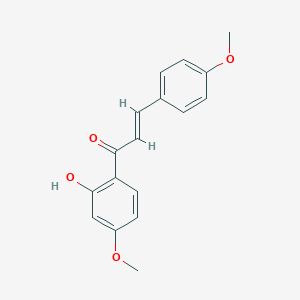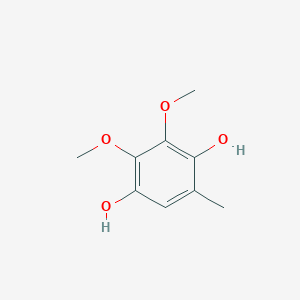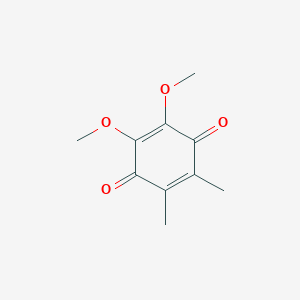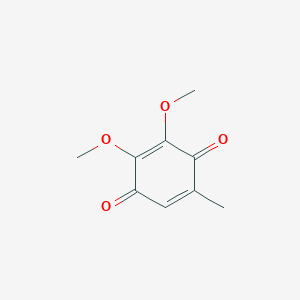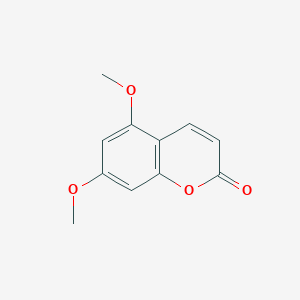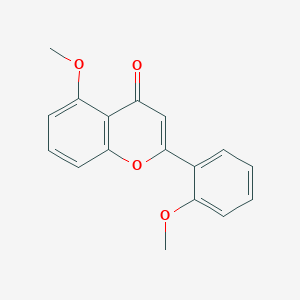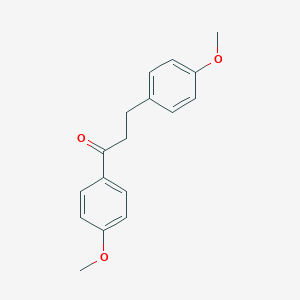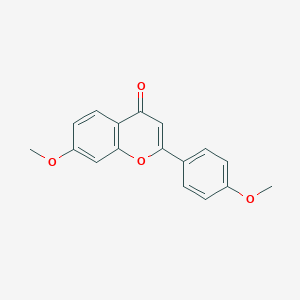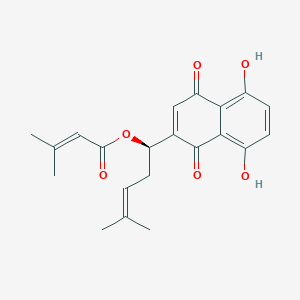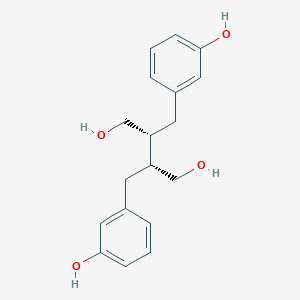
Enterodiol
Descripción general
Descripción
Enterodiol is an organic compound with the formula [HOC6H4CH2CH(CH2OH)]2 . It is formed by the action of intestinal bacteria on lignan precursors . As such, it is sometimes classified as an enterolignan or mammalian lignan . Elevated levels of this compound in urine are attributed to the consumption of tea and other lignan-rich foods .
Molecular Structure Analysis
This compound has a molecular weight of 302.36 g/mol . Its chemical structure consists of two phenyl groups (benzene rings) each attached to a hydroxymethyl group (CH2OH), and these two groups are connected by a butane-1,4-diol group .Chemical Reactions Analysis
This compound is formed by the action of intestinal bacteria on lignan precursors . The biotransformation of substrates in defatted flaxseeds into this compound is a joint work by different members of a bacterial consortium .Physical and Chemical Properties Analysis
This compound is a colorless compound . It has a molecular weight of 302.36 g/mol . It is recommended to store this compound in a dry and well-ventilated place at a temperature between 2 - 8 °C .Aplicaciones Científicas De Investigación
Interacción con la Microbiota Intestinal
La microbiota intestinal humana puede convertir los lignanos dietéticos en compuestos biológicamente activos, especialmente enterolignanos como Enterodiol . Estos enterolignanos desempeñan funciones antiinflamatorias y antioxidantes, actúan como activadores de los receptores de estrógenos y modulan la expresión génica y/o la actividad enzimática .
Funciones Antiinflamatorias y Antioxidantes
Se ha descubierto que this compound tiene propiedades antiinflamatorias y antioxidantes . Esto significa que puede ayudar a reducir la inflamación y el estrés oxidativo en el cuerpo, lo que está relacionado con muchas enfermedades crónicas.
Activación del Receptor de Estrógenos
this compound puede actuar como un activador del receptor de estrógenos . Esto significa que puede unirse a los receptores de estrógenos en el cuerpo e imitar los efectos del estrógeno, lo que puede tener varios beneficios para la salud.
4. Modulación de la Expresión Génica y la Actividad Enzimática Se ha descubierto que this compound modula la expresión génica y/o la actividad enzimática . Esto significa que puede influir en la forma en que se expresan los genes en el cuerpo y cómo funcionan las enzimas, lo que puede tener diversos efectos en la salud.
5. Transporte Activo por las Membranas Celulares del Hígado La investigación ha demostrado que this compound puede ser transportado activamente por las membranas celulares del hígado de rata . Esto podría ayudar a explicar las concentraciones sanguíneas bastante altas de este enterolignano estrogénico en comparación con otros compuestos, que son ampliamente metabolizados por el intestino y el hígado .
Prevención de Enfermedades Dependientes de Hormonas
Los efectos de los enterolignanos, incluido this compound, sobre la prevención de enfermedades dependientes de hormonas como la osteoporosis, las enfermedades cardiovasculares, la hiperlipemia, el cáncer de mama, el cáncer de colon, el cáncer de próstata y el síndrome menopáusico han llamado mucho la atención .
Posible Papel en la Prevención del Cáncer
this compound se ha relacionado con la prevención de varios tipos de cáncer, incluido el cáncer colorrectal y de mama . Esto probablemente se deba a sus propiedades antiinflamatorias, antioxidantes y de activación del receptor de estrógenos
Mecanismo De Acción
Target of Action
Enterodiol primarily targets colorectal cancer (CRC) cells . It exhibits apoptotic effects on these cells, contributing to its anti-cancer activities .
Mode of Action
This compound interacts with its targets, primarily CRC cells, to induce apoptosis . This interaction leads to changes in the cells, resulting in their programmed death, which is a crucial aspect of its anti-cancer activity .
Biochemical Pathways
This compound is a product of the biotransformation of lignan precursors, specifically secoisolariciresinol diglucoside (SDG), by human intestinal bacteria . This transformation process involves various biochemical pathways, leading to the production of this compound . The gut microbiota plays a crucial role in this process .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is transformed from lignans found in various whole-grain cereals, nuts, legumes, flaxseed, and vegetables by human intestinal bacteria . The pharmacokinetics of this compound consumed through milk may have implications for ruminants and humans’ health .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in CRC cells . This leads to the death of these cells, contributing to its anti-cancer activities . Additionally, this compound has been associated with estrogenic activity, which could have implications for hormone-dependent diseases .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of stearic acid can modulate the effects of this compound on human serum albumin reactivity and its binding to human serum albumin . This modulation could be important for the pharmacokinetics and expression of this compound’s antioxidant effects in vivo after the intake of lignan-rich food .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047876 | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80226-00-2 | |
| Record name | Enterodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enterodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enterodiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTERODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action for Enterodiol is still under investigation, research suggests it may exert anti-tumor effects by hindering cancer cell proliferation. This is potentially mediated through the inhibition of vascular endothelial growth factor (VEGF) [] and by influencing the mitogen-activated protein kinase (MAPK) signaling pathway, impacting proliferation and apoptosis []. In breast cancer cells, this compound, along with Enterolactone, has demonstrated anti-estrogenic effects by counteracting estradiol-induced growth and angiogenesis [].
A:
- Molecular formula: C18H22O4 []
- Spectroscopic data: Detailed spectroscopic characterization, including 1H and 13C NMR data, can be found in scientific literature focused on the synthesis and characterization of this compound and related compounds [].
A: Research indicates that this compound is absorbed into the bloodstream following the conversion of plant lignans by intestinal bacteria [, ]. It is then slowly eliminated from the body, with a mean residence time of approximately 20 hours []. The elimination half-life of this compound is shorter than that of Enterolactone []. A substantial portion of absorbed this compound is excreted in urine []. Factors such as antibiotic use, defecation frequency, and body mass index can influence plasma concentrations of this compound [].
A: In vitro studies have shown that this compound can inhibit the growth of colorectal cancer cells by inducing apoptosis and suppressing cell migration []. In vivo studies using mice models have demonstrated that this compound can counteract estradiol-induced tumor growth and angiogenesis in breast cancer []. Additionally, research in gnotobiotic rats revealed that the bacterial conversion of plant lignans to this compound and Enterolactone enhanced their anti-cancer effects in a chemically induced breast cancer model [].
ANone: Currently, specific resistance mechanisms to this compound have not been extensively studied in the provided research papers. Further investigation is required to understand the potential development of resistance and any cross-resistance with other compounds.
A: this compound, along with Enterolactone, becomes bioavailable after being produced in the colon by the human gut microbiota from plant lignans [, ]. Studies suggest a significant portion of this compound is absorbed into circulation and later excreted in urine []. While research indicates a potential protective role for this compound against colorectal adenomas [], findings for other conditions like colorectal carcinomas and myocardial infarction are less conclusive [].
A: Research suggests that this compound can undergo oxidative metabolism in the liver []. Studies using liver microsomes from rats, pigs, and humans have shown that this compound is metabolized into several monohydroxylated metabolites []. This indicates that oxidative metabolism is likely a key process in the disposition of this compound within the mammalian system.
A: this compound is formed in the colon through the transformation of plant lignans by the gut microbiota []. Consuming flaxseed, a rich source of the precursor secoisolariciresinol diglucoside (SDG), significantly increases urinary excretion of this compound in a dose-dependent manner []. Studies also show that consuming flaxseed increases fecal this compound levels in lactating dairy cows [].
ANone: Several analytical techniques are employed to study this compound:
- Gas chromatography-mass spectrometry (GC-MS): This is a widely used method for quantifying this compound and Enterolactone in various biological samples [, ]. This technique often utilizes stable isotope-labeled analogues as internal standards for accurate quantification.
- High-performance liquid chromatography (HPLC): This method, often coupled with mass spectrometry, is employed to measure this compound levels in various matrices, including plasma and urine [, , ].
ANone: While the provided research papers do not delve into the complete history of this compound research, they highlight key areas of focus:
- Early studies identified this compound and Enterolactone as the first mammalian lignans and developed methods for their measurement in biological fluids using GC-MS [].
- Research has focused on understanding the biotransformation pathways of plant lignans to this compound by intestinal bacteria [, ].
- Significant efforts have been dedicated to elucidating the potential health benefits of this compound, particularly its role in chronic disease prevention [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


